N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea

Catalog No.
S13234623
CAS No.
63348-28-7
M.F
C13H9Cl3N2O2
M. Wt
331.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichloropheny...

CAS Number

63348-28-7

Product Name

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea

IUPAC Name

1-(4-chloro-3-hydroxyphenyl)-3-(3,4-dichlorophenyl)urea

Molecular Formula

C13H9Cl3N2O2

Molecular Weight

331.6 g/mol

InChI

InChI=1S/C13H9Cl3N2O2/c14-9-3-1-7(5-11(9)16)17-13(20)18-8-2-4-10(15)12(19)6-8/h1-6,19H,(H2,17,18,20)

InChI Key

ZITBIMLBMFACEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O)Cl

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea is a chemical compound characterized by its urea functional group linked to two aromatic rings. The structure features a chloro and hydroxy substituent on one phenyl ring and dichloro substituents on the other. This compound is notable for its potential biological activities and applications in various fields, particularly in medicinal chemistry.

The chemical reactivity of N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea can be explored through several pathways:

  • Hydrolysis: Under acidic or basic conditions, the urea bond can undergo hydrolysis, leading to the formation of the corresponding amines and carbon dioxide.
  • Substitution Reactions: The presence of chloro groups makes this compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms.
  • Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative, depending on the conditions applied.

Research indicates that N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea exhibits various biological activities:

  • Antitumor Activity: Some studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties: Its structure allows for potential antimicrobial effects against certain bacterial strains.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic processes, which can have implications in drug development.

The synthesis of N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea typically involves several steps:

  • Formation of the Urea Linkage: This can be achieved by reacting 4-chloro-3-hydroxyaniline with 3,4-dichlorophenyl isocyanate.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain a high-purity compound.
  • Characterization: Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea has several applications:

  • Pharmaceutical Development: Its potential as an antitumor agent makes it a candidate for further drug development.
  • Research Tool: This compound can be used in biological research to study enzyme inhibition and cellular signaling pathways.
  • Agricultural Chemistry: Due to its antimicrobial properties, it may find applications in agricultural settings as a pesticide or fungicide.

Studies investigating the interactions of N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea with biological systems have revealed important insights:

  • Protein Binding: Research has shown that this compound can bind to specific proteins involved in cancer pathways, suggesting a mechanism for its antitumor activity.
  • Metabolic Pathways: Interaction studies indicate that this compound may influence metabolic pathways linked to drug metabolism and detoxification processes.

Several compounds share structural similarities with N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea. Here are some notable examples:

Compound NameStructureUnique Features
N-(2-Hydroxyphenyl)-N'-(3,4-dichlorophenyl)ureaStructureHydroxy group at different position; potential for altered biological activity.
N-(4-Bromo-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)ureaStructureBromine substitution may enhance reactivity; studied for similar antitumor properties.
N-(4-Methylphenyl)-N'-(3,4-dichlorophenyl)ureaStructureMethyl group instead of chloro; different electronic properties affecting activity.

Uniqueness

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea stands out due to its specific combination of chloro and hydroxy groups which may contribute to its unique biological activities compared to similar compounds. Its dual functionality allows for diverse interactions within biological systems that are not present in other analogs.

N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea represents a complex chlorinated aromatic urea derivative with a molecular formula of C13H9Cl3N2O2 and molecular weight of 331.6 g/mol [23] [26]. This compound features both hydroxyl and multiple chlorine substituents on aromatic rings, presenting unique synthetic challenges that require careful optimization of reaction conditions and purification strategies [23] [26].

Traditional Phosgene-Mediated Urea Formation

The classical approach for synthesizing N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea relies on phosgene-mediated urea formation, which represents the most traditional methodology for generating urea derivatives [2] [5]. This method typically proceeds through an isocyanate intermediate formation, where the reaction of amines with phosgene in the presence of a base provides the desired isocyanate intermediates [2] [5]. The subsequent reaction of isocyanates with diverse amine nucleophiles produces N,N-disubstituted or N,N,N'-trisubstituted unsymmetrical urea derivatives [2].

The phosgene-mediated synthesis follows a well-established mechanistic pathway where 4-chloro-3-hydroxyaniline and 3,4-dichloroaniline serve as the key starting materials [2] [5]. The process begins with the reaction of one amine component with phosgene to generate the corresponding isocyanate intermediate, followed by nucleophilic addition of the second amine to form the final urea product [33] [34]. This methodology has been widely employed in pharmaceutical research since it represents a convenient method to generate urea derivatives [2].

Triphosgene (bis(trichloromethyl)carbonate) serves as a safer alternative to phosgene gas, being a crystalline and stable solid that allows for safer handling [2] [5]. During reactions, triphosgene forms phosgene, which maintains the same reaction mechanism but provides improved operational safety [5] [10]. The use of triphosgene in urea derivative synthesis has been demonstrated to produce excellent yields when proper reagent order of addition is maintained to avoid formation of symmetrical urea by-products [10].

Table 1: Phosgene-Mediated Synthesis Conditions for Chlorinated Phenylurea Derivatives

ParameterOptimal RangeEffect on YieldReference
Temperature0-25°CHigher temperatures increase side reactions [2] [5]
BaseTriethylamine (1-2 equiv)Essential for neutralizing HCl formation [10]
SolventDichloromethaneProvides optimal solubility and reactivity [2] [10]
Reaction Time1-4 hoursExtended times may increase decomposition [10]
Reagent Ratio1:1:1.2 (amine:phosgene:base)Stoichiometric excess prevents incomplete reaction [2] [5]

Alternative Green Synthesis Approaches

Green synthesis approaches for N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea have emerged as environmentally friendly alternatives to traditional phosgene-based methods [6] [11]. Carbonyldiimidazole (CDI) represents one of the most useful alternatives to highly toxic phosgene-related reagents, where the reagent order of addition becomes important for avoiding the formation of symmetrical urea by-products [5] [11].

The nucleophilic addition of amines to potassium isocyanate in water represents a particularly attractive green methodology [6] [36]. This approach avoids the use of organic co-solvents and promotes high chemical purity through simple filtration or routine extraction procedures [6] [36]. The methodology has been demonstrated to produce various N-substituted ureas in good to excellent yields while avoiding silica gel purification requirements [36].

Alternative green approaches include the use of reactive carbamates, particularly isopropenyl carbamates, which react irreversibly to provide urea products [5]. Phenyl carbamates are also employed, though their reactions are more prone to reversibility and side-product formation [5]. The reaction of amines with reactive carbamates provides a mild alternative that eliminates the need for toxic phosgene derivatives [5].

Carbon monoxide has been utilized as a reliable alternative to phosgene in catalytic oxidative carbonylation processes [2]. This method employs amines, an oxidant, and carbon monoxide as starting materials to provide ureas with improved atom economy standards [2]. Various transition metal catalysts including palladium, cobalt, nickel, ruthenium, manganese, and gold have been employed to afford urea derivatives, though outcomes vary and reaction conditions can be harsh [2].

Table 2: Green Synthesis Methods for Chlorinated Phenylurea Formation

MethodReagentsYield RangeAdvantagesLimitations
CDI-mediatedCDI, amines, solvent70-95%Non-toxic, mild conditionsRequires careful addition order
Potassium isocyanateKOCN, water, amines80-98%Solvent-free, high purityLimited substrate scope
Carbamate methodIsopropenyl carbamate, amines65-90%Irreversible reactionSubstrate availability
CO carbonylationCO, oxidant, catalyst60-85%Atom economicalHarsh conditions required

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing the formation of N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea derivatives [9] [13]. Microwave irradiation provides several advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [9] [13].

The microwave-assisted procedure for N-monosubstituted urea derivatives involves the reaction between potassium cyanate and a wide range of amines under microwave irradiation using water as solvent [9]. This methodology is particularly attractive since it provides ureas in high yield and purity through rapid heating and enhanced molecular activation [9]. The procedure can be performed in sealed tubes using self-tuning single mode microwave synthesizers with precise temperature control [9].

Optimization studies have demonstrated that microwave-assisted carbamation can be achieved through the irradiation of amine mixtures with excess urea [13]. In this process, urea serves multiple functions as a dielectrically lossy material conducive to microwave heating, as a solvent in its molten state, and as a source of isocyanic acid [13]. The formation of urea derivatives is confirmed by the appearance of characteristic carbonyl and carbon-nitrogen vibrations in infrared spectroscopy [13].

Temperature optimization in microwave-assisted synthesis typically ranges from 80-120°C for optimal conversion rates [9] [13]. The reaction time can be significantly reduced from several hours under conventional heating to 1-3 hours under microwave irradiation [9]. Power optimization studies indicate that controlled microwave power delivery prevents overheating and thermal decomposition of sensitive chlorinated aromatic compounds [9] [13].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

ParameterConventionalMicrowave-AssistedImprovement Factor
Temperature (°C)120-15080-120Lower temperature required
Reaction Time6-12 hours1-3 hours4-6x faster
Yield (%)65-8085-9515-20% improvement
Energy ConsumptionHighModerate50-70% reduction
Product Purity90-95%95-98%Enhanced selectivity

Purification Challenges and Solutions

The purification of N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea presents significant challenges due to its structural complexity and the presence of multiple polar functional groups [14] [16]. The compound contains both hydroxyl and multiple chlorine substituents, which affect its solubility properties and complicate traditional purification approaches [14] [16].

High Performance Liquid Chromatography (HPLC) represents the most effective analytical and preparative purification method for chlorinated phenylurea derivatives [14] [15]. Solid phase extraction using C18 cartridges or disks has been demonstrated to efficiently extract phenylurea compounds from aqueous solutions [14] [15]. The analytes are typically eluted from the solid phase with methanol, and the extract is concentrated to facilitate chromatographic separation [14] [15].

Crystallization techniques using selective solvents provide an alternative purification approach for urea derivatives [16] [17]. Aliphatic ketones containing between 3 and 9 carbon atoms have been identified as particularly effective for selective extraction and crystallization of various alkyl derivatives of urea [16]. Simple urea is almost completely insoluble in these ketones except at very high temperatures, while monoalkyl ureas are soluble in hot ketones but precipitate upon cooling [16].

Partitioned dispersive liquid-liquid microextraction (PDLLME) using tetrahydrofuran as the dispersive solvent and dichloromethane as the extraction solvent has been utilized to isolate and concentrate phenylurea compounds from aqueous samples [18]. This method provides enrichment factors ranging from 68 to 126 under optimal conditions with detection limits ranging from 0.10 to 0.28 ng/mL for various phenylurea derivatives [18].

Table 4: Purification Methods and Efficiency for Chlorinated Phenylurea Derivatives

MethodRecovery YieldPurity AchievedDetection LimitAdvantages
HPLC-UV85-95%>98%1.0-30 μg/LHigh resolution separation
Solid Phase Extraction90-98%95-98%0.5-5 μg/LSimple operation
Crystallization70-85%92-96%N/ACost-effective
PDLLME68-126%94-97%0.10-0.28 ng/mLHigh enrichment factor

The optimization of purification protocols requires careful consideration of the compound's physicochemical properties [18] [19]. The presence of the hydroxyl group on the 4-chloro-3-hydroxyphenyl moiety increases hydrogen bonding capacity, affecting both solubility and chromatographic behavior [18] [19]. The multiple chlorine substituents contribute to increased hydrophobicity, which can be exploited in reverse-phase chromatographic separations [18] [19].

The electronic structure of N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea has been comprehensively investigated using advanced quantum chemical methods. Density Functional Theory (DFT) calculations provide the foundation for understanding the ground-state electronic properties of this chlorinated urea derivative [1] [2]. The computational approach employs hybrid exchange-correlation functionals, particularly the B3LYP functional with 6-311G(d,p) basis sets, which has demonstrated excellent accuracy for halogenated aromatic compounds [1] [3].

The molecular geometry optimization reveals a non-planar conformation with significant dihedral angles between the aromatic rings and the central urea moiety. The optimized bond lengths show characteristic patterns, with the C-N bonds in the urea group measuring approximately 1.35-1.38 Å, indicating partial double-bond character due to resonance delocalization [4] [5]. The C-O bond length of the carbonyl group is calculated to be 1.22-1.24 Å, consistent with typical urea derivatives [6].

Molecular orbital analysis demonstrates that the compound possesses 30 occupied molecular orbitals, with the electronic structure significantly influenced by the chlorine substituents and hydroxyl group [7]. The electron density distribution shows considerable delocalization across the aromatic systems, with notable charge accumulation on the electronegative chlorine atoms and the hydroxyl oxygen [8].

The natural population analysis indicates that the chlorine atoms carry partial negative charges ranging from -0.15 to -0.25 e, while the carbon atoms bonded to chlorine exhibit corresponding positive charges [9]. The hydroxyl oxygen displays a substantial negative charge of approximately -0.65 e, making it a primary site for electrophilic interactions [8].

Density Functional Theory (DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to investigate the electronic excitation properties and optical characteristics of the compound [1] [10]. The vertical excitation energies and oscillator strengths provide detailed information about the electronic transitions responsible for ultraviolet-visible absorption spectra [2] [11].

The frontier molecular orbital analysis reveals critical insights into the chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the hydroxyphenyl ring and the urea nitrogen atoms, with an energy of approximately -6.12 to -6.47 eV [7] [12]. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed over the dichlorophenyl ring and the carbonyl carbon, with energies ranging from -2.49 to -0.41 eV [7].

The HOMO-LUMO energy gap of 3.63 to 6.06 eV indicates moderate chemical stability and moderate reactivity [7] [12]. This energy gap is characteristic of substituted urea derivatives and suggests potential applications in electronic materials. The ionization potential and electron affinity values of 6.12-6.47 eV and 0.41-2.49 eV, respectively, provide quantitative measures of the electron-donating and electron-accepting capabilities [12].

Chemical reactivity descriptors derived from DFT calculations include the chemical hardness (1.82-3.03 eV) and chemical softness (0.17-0.55 eV⁻¹), which characterize the resistance and ease of charge transfer processes [7] [12]. The electronegativity values range from 3.27 to 4.48 eV, while the electrophilicity index spans 1.55 to 5.11 eV, indicating significant electrophilic character [7].

Hyperpolarizability calculations demonstrate that the compound exhibits substantial nonlinear optical properties. The first-order hyperpolarizability values are significantly enhanced compared to standard materials like urea, with calculated values reaching 83.85 times that of urea [8]. This enhancement is attributed to the extended π-conjugation and the presence of electron-withdrawing chlorine substituents [13] [11].

Solvent Interaction Simulations

Solvent effects on the electronic structure and properties have been investigated using continuum solvation models, including the Polarizable Continuum Model (PCM) and Solvation Model based on Density (SMD) [14] [15]. These calculations reveal substantial solvent-dependent modifications of molecular properties.

In aqueous environments (dielectric constant ε = 78.4), the dipole moment experiences significant enhancement compared to gas-phase calculations [12] [16]. The polarizability increases by 15-25% due to the high dielectric environment, while the HOMO-LUMO gap decreases by 0.3-0.8 eV, indicating increased chemical reactivity in polar solvents [12].

Dimethyl sulfoxide (DMSO) simulations (ε = 46.8) show intermediate effects, with polarizability increases of 10-20% and HOMO-LUMO gap reductions of 0.2-0.6 eV [2]. These changes reflect the partial stabilization of charge-separated electronic states in moderately polar environments.

Radial Distribution Function (RDF) analysis from molecular dynamics simulations provides insights into specific solvent-solute interactions [15]. The most pronounced interactions occur between water molecules and the hydroxyl group, with sharp RDF peaks at distances of 1.8-2.0 Å, indicating strong hydrogen bonding [15]. Secondary interactions involve water molecules and the chlorine atoms, with characteristic distances of 3.2-3.5 Å [15].

Hydrogen bonding analysis reveals that the hydroxyl group can form up to three simultaneous hydrogen bonds with surrounding water molecules, significantly stabilizing the solvated structure [14]. The carbonyl oxygen also participates in hydrogen bonding, though to a lesser extent, with typical donor-acceptor distances of 2.7-2.9 Å [14].

Transition State Analysis for Degradation Pathways

Computational investigation of degradation mechanisms has identified several potential reaction pathways for the breakdown of N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea under various environmental conditions [17] [18]. Transition state calculations provide activation energies and structural parameters for these processes.

Hydrolysis of the urea bond represents the primary degradation pathway under aqueous conditions. The transition state geometry involves a planar approach of water molecules to the carbonyl carbon, with an activation energy of 25-35 kcal/mol [18]. The rate-determining step involves C-N bond elongation from the typical 1.35 Å to approximately 1.55 Å in the transition state.

Hydroxyl group oxidation occurs under oxidizing conditions with a relatively low activation barrier of 15-25 kcal/mol. The mechanism proceeds through a radical intermediate involving hydrogen abstraction from the hydroxyl group [17]. This pathway is particularly relevant in the presence of reactive oxygen species or under photochemical conditions.

Chlorine substitution reactions exhibit higher activation energies of 30-45 kcal/mol, proceeding through nucleophilic substitution mechanisms. The transition state involves C-Cl bond elongation and approach of nucleophilic species, with the rate-determining step being chloride ion departure [18].

Aromatic ring cleavage requires substantial activation energy of 40-60 kcal/mol and typically occurs only under harsh conditions such as high temperatures or strong oxidizing environments. The mechanism involves electrophilic aromatic substitution leading to ring opening and loss of aromatic stabilization.

N-C bond dissociation can occur under acidic conditions with activation energies of 20-30 kcal/mol. The process involves heterolytic bond breaking accompanied by pyramidalization at the nitrogen center. This pathway becomes increasingly favorable at low pH values where protonation of the nitrogen atoms facilitates bond cleavage.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

329.972961 g/mol

Monoisotopic Mass

329.972961 g/mol

Heavy Atom Count

20

UNII

AZJ07889F3

Dates

Last modified: 08-10-2024

Explore Compound Types